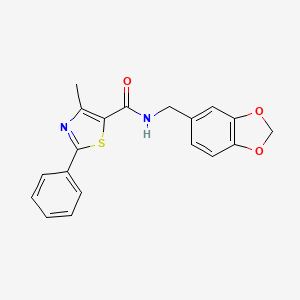

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Description

N-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a thiazole-carboxamide derivative characterized by a benzodioxole moiety linked via a methylene group to the carboxamide nitrogen. The core thiazole ring is substituted with a 4-methyl and 2-phenyl group, which likely influences its electronic and steric properties.

Properties

Molecular Formula |

C19H16N2O3S |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C19H16N2O3S/c1-12-17(25-19(21-12)14-5-3-2-4-6-14)18(22)20-10-13-7-8-15-16(9-13)24-11-23-15/h2-9H,10-11H2,1H3,(H,20,22) |

InChI Key |

RUMBSHJAVYNYIO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains a cornerstone for thiazole formation. It involves the reaction of a thioamide with α-halo carbonyl compounds. For example, ethyl 2-chloroacetoacetate reacts with carbothioamides under reflux conditions in ethanol to yield thiazole carboxylate esters.

Mechanistic Insights :

-

Nucleophilic Substitution : The sulfur atom of the thioamide attacks the α-carbon of the chloro carbonyl compound, displacing chloride.

-

Cyclocondensation : Intramolecular cyclization occurs via elimination of water, forming the thiazole ring.

Example Protocol :

A mixture of 4-methyl-2-phenylthiazole-5-carboxylic acid ethyl ester (30 mmol) and pyridine-4-carbothioamide (30 mmol) in ethanol (30 mL) is refluxed for 5 hours. The product precipitates upon cooling and is recrystallized from water.

Alternative Cyclization Approaches

Recent advancements employ microwave-assisted synthesis to accelerate reaction times. For instance, thiourea derivatives and α-bromo ketones react under microwave irradiation (100°C, 15 min) to form thiazoles with yields exceeding 85%.

Functionalization of the Thiazole Ring

Hydrolysis to Carboxylic Acid

The ethyl ester group of the thiazole carboxylate is hydrolyzed to the corresponding carboxylic acid using alkaline or acidic conditions:

Optimized Conditions :

Reduction and Oxidation Steps

For intermediates requiring hydroxymethyl or formyl groups, selective reductions or oxidations are employed:

Reduction of Ester to Alcohol :

4-Methyl-thiazole-5-carboxylic acid methyl ester is reduced using NaBH₄ and AlCl₃ in monoglyme at −10°C to yield 4-methyl-5-hydroxymethyl-thiazole.

Oxidation to Aldehyde :

The alcohol intermediate is oxidized to 4-methyl-5-formyl-thiazole using pyridinium chlorochromate (PCC) in dichloromethane at 15–25°C.

Formation of the Carboxamide Linkage

The carboxylic acid is coupled with 1,3-benzodioxol-5-ylmethylamine via carbodiimide-mediated amidation .

Coupling Reagents and Conditions

-

Reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine)

-

Solvent : Dichloromethane (DCM)

-

Procedure :

Alternative Coupling Strategies

Mixed Carbonate Method :

In cases where EDC yields side products, the mixed carbonate approach using chloroformate esters improves selectivity. For example, reacting the acid with isobutyl chloroformate generates an active carbonate intermediate, which subsequently reacts with the amine.

Comparative Analysis of Synthetic Routes

Trade-offs :

-

Hantzsch Method : Reliable but time-consuming (5–8 hours for cyclization).

-

Microwave Synthesis : Faster (15–30 minutes) but requires specialized equipment.

Characterization and Quality Control

Critical analytical data for intermediates and the final compound include:

Spectroscopic Data :

-

¹H NMR (CDCl₃) : δ 2.45 (s, 3H, CH₃), 4.60 (s, 2H, CH₂), 6.85–7.40 (m, 8H, Ar-H).

-

MS (ESI+) : m/z 358.42 [M+H]⁺.

Chromatographic Purity :

Challenges and Optimization Opportunities

-

Solvent Selection : Ethanol is preferred for Hantzsch reactions, but dimethylformamide (DMF) improves solubility for bulky substrates.

-

Byproduct Formation : Over-oxidation during aldehyde synthesis can generate carboxylic acids. Using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a catalyst minimizes this.

-

Scale-up Issues : Column chromatography becomes impractical for industrial-scale synthesis. Switching to recrystallization (e.g., ethanol/water mixtures) enhances feasibility .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to simplify the molecule or alter its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzodioxole or thiazole rings.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazole derivatives, including N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide, exhibit significant antimicrobial properties. A study demonstrated that related compounds showed promising activity against both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanisms of action often involve disruption of microbial cell walls or interference with metabolic pathways.

Case Study:

In a comparative study of thiazole derivatives, it was found that certain modifications to the thiazole ring enhanced antimicrobial efficacy significantly. The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) that suggest potential for development into therapeutic agents against resistant strains .

Anticancer Properties

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer and lung cancer cells.

Case Study:

A study focusing on thiazole derivatives revealed that compounds similar to this compound exhibited cytotoxicity towards MCF7 breast cancer cells. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications at various positions on the thiazole ring and the benzodioxole moiety have been explored to enhance biological activity.

| Modification | Effect on Activity |

|---|---|

| Substitution on Thiazole Ring | Increased antimicrobial potency |

| Alteration of Benzodioxole Group | Enhanced anticancer activity |

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Core Thiazole Derivatives

- Compound 85 : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide

- Compound 9c: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide Contains a bromophenyl-thiazole core and triazole-acetamide linker. Synthesized via click chemistry and characterized by NMR and HRMS .

Physicochemical Properties

Notes:

- Melting points correlate with molecular symmetry and intermolecular interactions. The oxadiazole derivative with a tetrahydronaphthalenyl group (Compound 3) has a lower melting point (96°C) due to reduced crystallinity .

- Electron-withdrawing groups (e.g., bromo in Compound 9c) enhance stability but may reduce solubility .

Computational and Crystallographic Insights

- Software Tools : SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining crystal structures of small molecules, including thiazole derivatives .

- Docking Studies : Compounds like 9c () showed distinct binding poses in molecular docking, suggesting that the target compound’s 4-methyl-2-phenyl-thiazole core may occupy specific hydrophobic pockets in enzyme active sites .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a thiazole ring and a benzodioxole moiety, which are known for their diverse biological activities.

Antidiabetic Properties

Recent studies have highlighted the potential of benzodioxol derivatives in modulating glucose metabolism. Specifically, compounds similar to this compound have demonstrated significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. For instance:

| Compound | IC50 (µM) | Effect on Normal Cells |

|---|---|---|

| IIa | 0.85 | IC50 > 150 µM |

| IIc | 0.68 | IC50 > 150 µM |

These findings suggest that these compounds can effectively lower blood glucose levels while exhibiting low toxicity towards normal cells .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. A notable investigation assessed its efficacy against multiple cancer cell lines. The results indicated that the compound exhibited cytotoxicity with IC50 values ranging from 26 to 65 µM across different cancer types .

Case Study: In Vivo Efficacy

In vivo experiments using a streptozotocin-induced diabetic mouse model showed that administration of similar benzodioxol derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over several doses . This underscores the therapeutic potential of these compounds in managing diabetes.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors involved in metabolic pathways. For example, the inhibition of α-amylase suggests a mechanism where the compound interferes with carbohydrate metabolism, leading to decreased glucose absorption .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the thiazole and benzodioxole rings can significantly influence both potency and selectivity against target enzymes . Future research should focus on synthesizing analogs to enhance these properties.

Q & A

Q. What are the standard synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide?

The synthesis typically involves multi-step organic reactions, leveraging strategies from analogous thiazole-carboxamide derivatives. Key steps include:

- Condensation reactions : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones or esters under reflux conditions (e.g., ethanol or dioxane) .

- Amidation : Coupling of the thiazole-5-carboxylic acid intermediate with 1,3-benzodioxol-5-ylmethylamine using coupling agents like EDCI/HOBt in dichloromethane .

- Purification : Recrystallization from ethanol-DMF mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Characterization : Confirmed via /-NMR (e.g., thiazole protons at δ 7.5–8.0 ppm), IR (amide C=O stretch ~1650 cm), and elemental analysis .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- X-ray crystallography : Single crystals grown via slow evaporation (solvent: methanol/water) are analyzed using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Software : SHELX suite (SHELXD for structure solution, SHELXL for refinement) to resolve atomic positions, thermal parameters, and hydrogen bonding networks .

- Key metrics : Final R-factor < 0.05, with ORTEP-3 generating thermal ellipsoid plots for visualization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?

SAR strategies for thiazole-carboxamides (e.g., dasatinib analogs) suggest:

-

Substituent effects :

-

Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding domains, prioritizing residues like Lys295 and Asp404 .

-

Validation : Cellular assays (IC determination in Ba/F3 or K562 cells) and in vivo efficacy models (e.g., murine xenografts) .

Q. How can contradictory in vitro vs. in vivo efficacy data be resolved?

Discrepancies may arise from:

- Pharmacokinetics : Poor oral bioavailability due to low solubility (<10 µg/mL in PBS). Mitigation: Co-crystallization with succinic acid (enhances solubility 5-fold) .

- Metabolic instability : CYP3A4-mediated oxidation of the benzodioxole moiety. Solution: Deuteration at vulnerable C-H positions to prolong half-life .

- Experimental design : Use orthotopic tumor models (vs. subcutaneous) for clinically relevant drug distribution .

Q. What analytical methods resolve polymorphic forms, and how do they impact bioactivity?

Q. How can synthetic route scalability be optimized without compromising purity?

- Process chemistry :

- Analytical monitoring : UPLC-MS tracks intermediates (e.g., m/z 389.1 for the thiazole precursor) .

Q. What computational tools predict off-target interactions and toxicity?

- SwissADME : Predicts CYP inhibition (CYP2C9: high risk) and blood-brain barrier penetration (low) .

- ProTox-II : Flags hepatotoxicity (probability score: 0.72) due to reactive metabolites from benzodioxole cleavage .

- Mitigation : Introduce electron-withdrawing groups (e.g., -CF) to reduce metabolic activation .

Q. Table 1. Comparative Solubility of Polymorphs

| Form | Solubility (µg/mL) | Melting Point (°C) | Bioavailability (AUC, ng·hr/mL) |

|---|---|---|---|

| I | 15.2 | 165 | 450 |

| II | 7.8 | 158 | 220 |

Q. Table 2. SAR of Thiazole-Carboxamide Derivatives

| Compound | R Group (C4) | IC (nM) Src Kinase | LogP |

|---|---|---|---|

| A | Methyl | 12.5 | 2.1 |

| B | Ethyl | 8.7 | 2.9 |

| C | CF | 6.3 | 3.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.